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2'-O-MOE-U

Nuclease Resistance Stability Oligonucleotide Chemistry

Antisense and RNAi programs fail due to poor nuclease stability or off-target immune activation. 2'-O-MOE-Uridine phosphoramidite (CAS 163759-97-5) solves this with a proven C3'-endo sugar pucker. - ΔTm +0.9-1.6°C per mod: precise affinity tuning without LNA's hepatotoxicity. - >10× exonuclease half-life: enables weekly/monthly dosing schedules. - TLR8 blunted vs 2'-O-Me: chronic inflammation risk minimized. - cGMP-compatible, >98% purity. In stock.

Molecular Formula C42H53N4O10P
Molecular Weight 804.9 g/mol
Cat. No. B15595385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-MOE-U
Molecular FormulaC42H53N4O10P
Molecular Weight804.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)
InChIKeyZLOKLUONKGURQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-MOE-U Phosphoramidite for Oligonucleotide Synthesis


2'-O-MOE-Uridine (2'-O-MOE-U) is a 2'-O-methoxyethyl (MOE) modified nucleoside that serves as a critical building block in the synthesis of next-generation antisense oligonucleotides (ASOs). This modification introduces a methoxyethyl group at the 2'-position of the uridine ribose sugar, which pre-organizes the sugar pucker into the 3'-endo conformation [1]. This structural change confers significant biophysical advantages, including enhanced nuclease resistance and increased binding affinity for complementary RNA strands [2]. 2'-O-MOE-U is a core component of clinically validated second-generation ASO platforms, exemplified by widely used therapeutics such as Mipomersen and Inotersen, and is a fundamental element in the development of targeted RNA therapeutics [3].

Building Block Solid-phase oligonucleotide synthesis
Modification 2'-O-MOE provides nuclease resistance & duplex stabilization
Design Role Gapmer, mixmer, siRNA, and aptamer research

2'-O-MOE-U vs. Alternative Uridine Modifications


Substituting 2'-O-MOE-U with its closest analogs, such as 2'-O-methyluridine (2'-OMe-U) or Locked Nucleic Acid uridine (LNA-U), fundamentally alters the biological performance and safety profile of the resulting oligonucleotide. While both 2'-OMe and LNA also enhance binding affinity, the 2'-MOE modification provides a unique and often non-linear balance between nuclease resistance, binding affinity, and safety. Specifically, 2'-OMe is known to have poorer stability compared to 2'-MOE [1], whereas LNA's extremely high affinity can lead to increased hepatotoxicity and non-specific binding, limiting its use in gapmer designs [2]. Furthermore, simple substitution disrupts the precisely engineered gapmer motif, which is essential for recruiting RNase H for target RNA cleavage, thus potentially abolishing therapeutic activity [3].

Affinity Tuning
Tunable thermal stabilization for controlled target engagement
2'-F or LNA may cause excessive duplex tightening, hindering RNase H or increasing off-target binding
Nuclease Stability
Robust exonuclease protection supports sustained silencing
2'-OMe lacks comparable durability, compromising long-term knockdown studies
Immune Activation
Blunts TLR8-mediated innate immune potentiation
2'-OMe can trigger sequence-dependent TLR8 activation, introducing inflammatory confounds

2'-O-MOE-U Performance Comparison


Nuclease Resistance Profile

The 2'-MOE modification confers superior nuclease resistance compared to the 2'-OMe and 2'-F modifications. In a direct class-level comparison of sugar modifications, 2'-MOE is characterized as providing increased nuclease resistance in terminal positions, whereas 2'-OMe is noted for its comparatively poor stability [1]. This enhanced stability is a key factor in extending the therapeutic window of ASO drugs by prolonging their in vivo half-life [2].

Nuclease Resistance
Head-to-head
20-fold shorter half-life vs. 2'-O-carbamoylethyl analog; unmodified RNA fully degraded
Establishes robust baseline nuclease protection benchmark
In vivo:
Thermal Stabilization
Head-to-head
ΔTm +0.9 to +1.6 °C per modification
Enables tunable affinity without over-stabilization risk
Full-duplex PO MOE vs. 2'-OMe: +8.8 °C advantage
TLR8 Activation
Head-to-head
TLR8 potentiation blunted with 2'-MOE, while 2'-OMe triggers sequence-dependent activation
Reduced innate immune activation risk
In vitro TLR reporter and primary immune cells
24 h Urinary Excretion
Class-level
PS backbone:
Prolonged tissue retention supports infrequent dosing models
PO backbone: ~50% excreted; clearance accelerated 10-fold
Nuclease Resistance Stability Oligonucleotide Chemistry

Duplex Thermal Stabilization

2'-O-MOE/PS-modified ASOs demonstrate a distinct plasma protein binding profile that significantly influences their pharmacokinetics. A direct head-to-head comparison using an ultrafiltration method revealed that MOE/PS ASOs exhibit saturation of binding at concentrations above 1 µM, whereas Phosphorodiamidate Morpholino Oligomers (PMOs) do not show saturation even at 10 µM [1]. This saturation phenomenon is a critical determinant for predicting drug distribution and clearance [2].

Thermal Stabilization
Head-to-head
ΔTm +0.9 to +1.6 °C per modification
Enables tunable affinity without over-stabilization risk
Full-duplex PO MOE vs. 2'-OMe: +8.8 °C advantage
Pharmacokinetics Plasma Protein Binding ASO Disposition

Immunostimulatory Profile – TLR8 Activation

A systematic comparison of splice-switching antisense oligonucleotides (AONs) in the mouse retina identified the 2'-MOE/PS modification as the most efficacious chemistry. In direct head-to-head studies, 2'-MOE/PS AONs demonstrated superior splicing modulation efficacy compared to both 2'-OMe/PS AONs and PMO AONs, with PMO-based AONs causing significant toxicity in 88.5% of treated animals . The study concluded that 2'MOE/PS AONs have comparable safety to 2-OMe/PS but provide higher efficacy in the tested in vivo retinal model .

TLR8 Activation
Head-to-head
TLR8 potentiation blunted with 2'-MOE, while 2'-OMe triggers sequence-dependent activation
Reduced innate immune activation risk
In vitro TLR reporter and primary immune cells
In Vivo Efficacy Retinal Disease Splice-Switching

2'-O-MOE-U Application Scenarios


ASO Gapmers for Chronic Dosing

2'-O-MOE-U is the foundational building block for synthesizing high-affinity 'gapmer' ASOs. These chimeric oligonucleotides, featuring a central DNA 'gap' flanked by 2'-MOE-modified 'wings,' are designed to recruit RNase H for the catalytic degradation of target mRNA. This design, which leverages the enhanced binding affinity and nuclease resistance of 2'-MOE, is a clinically validated platform exemplified by approved drugs like Mipomersen and Inotersen, and is widely used in discovery pipelines [1].

siRNA Strand Stabilization

For applications requiring steric block of splicing machinery rather than RNA degradation, 2'-MOE-modified oligonucleotides offer a superior combination of efficacy and safety. As demonstrated by direct in vivo comparisons, 2'-MOE/PS AONs were found to be the most efficacious chemistry for modulating splicing in the retina, outperforming both 2'-OMe/PS and PMO chemistries . This makes 2'-MOE-U a preferred choice for developing therapeutics for spliceopathies and other genetic disorders.

Splice-Switching Oligonucleotides

2'-MOE-modified ASOs are highly effective as the cargo for liver-targeted delivery systems. Conjugation with triantennary N-acetylgalactosamine (GalNAc3) dramatically enhances hepatocyte uptake via the asialoglycoprotein receptor. This strategy has been shown to increase the in vivo potency of a parent 2'-MOE ASO by up to 30-fold, with ED50 values ranging from 4 to 10 mg/week in humans, enabling lower, safer, and more convenient subcutaneous dosing regimens [2].

Application
Selection Property
Validation Focus
ASO Gapmer Silencing Studies
Nuclease resistance & tunable Tm for gapmer wing design
Evaluate target mRNA knockdown durability and off-target profile in vivo
siRNA Strand Stabilization Research
Balanced nuclease protection without RISC loading interference
Verify RNAi activity and immune activation in delivery-system context
Splice-Switching Oligo Engineering
High-affinity steric block without RNase H recruitment
Confirm splice modulation and minimal inflammatory response in repeat-dosing models
Aptamer Stability Enhancement
Reduced non-specific protein binding & extended exonuclease half-life
Test aptamer target retention in plasma and tissue distribution over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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